Cas no 847398-93-0 (3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

3-(4-Bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a brominated heterocyclic compound featuring a fused pyrimidine-2,4-dione core with an indole substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the 4-bromophenyl group enhances its reactivity for further functionalization via cross-coupling reactions, while the indole moiety may contribute to interactions with biological targets. Its rigid, polycyclic framework could offer selectivity in binding applications. The compound is of interest for research in drug discovery, especially in the synthesis of novel enzyme inhibitors or receptor modulators. Proper handling and storage under inert conditions are recommended due to its sensitive functional groups.
3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
847398-93-0 structure
Product Name:3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:847398-93-0
MF:C18H14BrN3O2
MW:384.22666311264
CID:6183885
PubChem ID:7080733
Update Time:2025-06-14

3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • CHEMBL1382291
    • 847398-93-0
    • HMS2250E06
    • MLS000529995
    • AKOS002052087
    • SMR000127029
    • 3-(4-bromophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione
    • 3-(4-bromophenyl)-6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2,4-dione
    • F0662-0862
    • Inchi: 1S/C18H14BrN3O2/c19-13-5-7-14(8-6-13)22-17(23)11-16(20-18(22)24)21-10-9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,20,24)
    • InChI Key: WYZDUHGZWVVPDF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)N1C(C=C(NC1=O)N1C2C=CC=CC=2CC1)=O

Computed Properties

  • Exact Mass: 383.02694g/mol
  • Monoisotopic Mass: 383.02694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 557
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 52.6Ų

3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0662-0862-2μmol
3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature

Additional information on 3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Research Brief on 3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 847398-93-0)

In recent years, the compound 3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 847398-93-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of key biological targets. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, with particular emphasis on the use of catalytic systems to enhance efficiency. The bromophenyl and indolyl moieties are critical for the compound's bioactivity, as they facilitate interactions with target proteins and enzymes. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized compound.

Mechanistic studies have revealed that 3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits potent inhibitory effects on specific enzymes involved in inflammatory and proliferative pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), both of which are implicated in chronic inflammatory diseases. Molecular docking simulations have further elucidated the binding interactions between the compound and its targets, highlighting the role of hydrogen bonding and hydrophobic interactions in its efficacy.

In preclinical models, this compound has demonstrated significant anti-inflammatory and anti-proliferative activities. Animal studies have reported reduced edema and cytokine levels in models of rheumatoid arthritis, suggesting its potential as a therapeutic agent for autoimmune disorders. Additionally, in vitro assays using cancer cell lines have indicated its ability to induce apoptosis and inhibit cell cycle progression, paving the way for further investigation in oncology. These findings underscore the compound's versatility and its potential to address unmet medical needs.

Despite these promising results, challenges remain in the development of 3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione as a drug candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent efforts have focused on structural modifications to enhance its drug-like properties while retaining its therapeutic efficacy. Collaborative research between academia and industry will be crucial in advancing this compound through the drug development pipeline.

In conclusion, 3-(4-bromophenyl)-6-(2,3-dihydro-1H-indol-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione represents a promising scaffold for the development of novel therapeutics. Its multifaceted bioactivity, combined with ongoing optimization efforts, positions it as a valuable candidate for further research. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications, ultimately contributing to the advancement of chemical biology and medicinal chemistry.

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